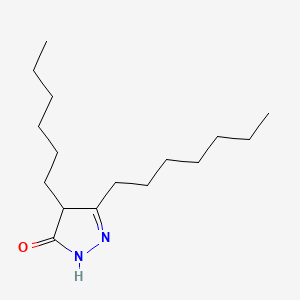
5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C16H30N2O. It belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one can be achieved through several synthetic routes. One common method involves the reaction of heptyl and hexyl derivatives with hydrazine and a suitable ketone under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the pyrazolone ring .
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines.
Scientific Research Applications
5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one can be compared with other pyrazolone derivatives such as 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and 5-methyl-2,4-dihydro-3H-pyrazol-3-one . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The unique heptyl and hexyl substituents in this compound contribute to its distinct properties and applications .
Properties
CAS No. |
91990-66-8 |
|---|---|
Molecular Formula |
C16H30N2O |
Molecular Weight |
266.42 g/mol |
IUPAC Name |
3-heptyl-4-hexyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C16H30N2O/c1-3-5-7-9-11-13-15-14(16(19)18-17-15)12-10-8-6-4-2/h14H,3-13H2,1-2H3,(H,18,19) |
InChI Key |
VKGWBSIXRRRLPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NNC(=O)C1CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
![1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12888955.png)
![2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole](/img/structure/B12888959.png)
![4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12888965.png)

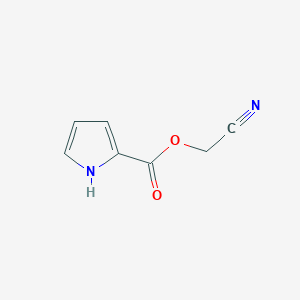
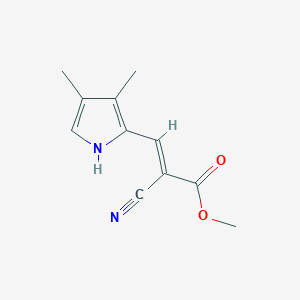

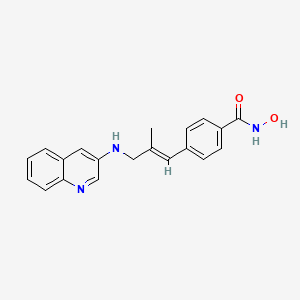

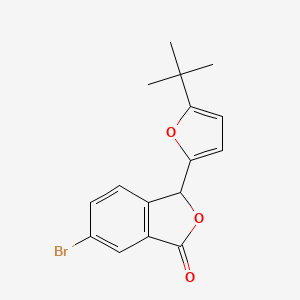
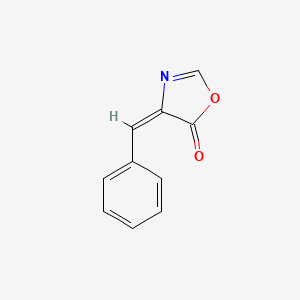

![3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12889018.png)
